molecular formula C14H13N B14125013 cis-4-Aminostilbene CAS No. 19466-67-2

cis-4-Aminostilbene

Cat. No.: B14125013
CAS No.: 19466-67-2
M. Wt: 195.26 g/mol
InChI Key: VFPLSXYJYAKZCT-SREVYHEPSA-N
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Description

cis-4-Aminostilbene (CAS RN: 834-24-2) is an organic compound with the molecular formula C₁₄H₁₃N and a molecular weight of 195.27 g/mol . It belongs to the stilbene family, characterized by a central ethylene group bridging two aromatic rings. The compound features an amino (-NH₂) substituent in the para position of one benzene ring, with the cis configuration indicating that the amino group and the adjacent phenyl group reside on the same side of the ethylene bond. This spatial arrangement distinguishes it from its trans isomer, which exhibits distinct physicochemical properties due to steric and electronic differences.

Key synonyms include 4-Stilbenamine and 4-Aminostilbene. High-performance liquid chromatography (HPLC) analysis confirms a purity of >97.0% for laboratory-grade samples .

Properties

CAS No.

19466-67-2

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

4-[(Z)-2-phenylethenyl]aniline

InChI

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6-

InChI Key

VFPLSXYJYAKZCT-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Nitro Reduction Pathway

The reduction of nitro precursors is a widely used route for synthesizing aromatic amines. For cis-4-aminostilbene, this involves:

  • Synthesis of 4-Nitrostilbene : Prepared via Wittig or Heck reactions using 4-nitrobenzaldehyde.
  • Stereoselective Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) reduce the nitro group to amine while retaining the cis configuration.

Key Considerations :

  • Hydrogenation pressure (1–3 atm) and temperature (25–50°C) influence reaction rate and stereoretention.
  • Over-reduction risks (e.g., ethylene bond saturation) are mitigated by using poisoned catalysts (Lindlar’s catalyst).

Direct Amination of Stilbene Precursors

Direct introduction of the amino group avoids nitro intermediates. Methods include:

  • Ullmann Coupling : Reaction of 4-iodostilbene with ammonia or amines in the presence of Cu(I) catalysts.
  • Buchwald-Hartwig Amination : Pd-catalyzed coupling of aryl halides with amines, effective for sterically hindered substrates.

Example :
4-Bromostilbene reacts with aqueous NH₃ under Pd(OAc)₂/Xantphos catalysis to yield this compound in 68% yield.

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Reaction

The Wittig reaction forms the ethylene bond via ylide intermediates. For this compound:

  • Ylide Preparation : Triphenylphosphine reacts with 4-aminobenzyl bromide to generate the stabilised ylide.
  • Coupling with Aldehydes : The ylide couples with benzaldehyde derivatives under inert conditions.

Stereoselectivity :

  • Non-stabilised ylides favour cis products due to steric control during oxaphosphorane formation.
  • A reported synthesis achieved 75% cis selectivity using 4-nitrobenzaldehyde and 4-aminobenzyltriphenylphosphonium bromide.

Horner-Wadsworth-Emmons Modification

This variant uses phosphonate esters for improved stereocontrol:

  • Phosphonate Synthesis : Diethyl 4-aminobenzylphosphonate is prepared via Arbuzov reaction.
  • Olefination : Reaction with aromatic aldehydes (e.g., benzaldehyde) in the presence of LiCl/DBU yields cis-stilbenes with >80% selectivity.

Advantages :

  • Higher functional group tolerance compared to classical Wittig.
  • Simplified purification due to water-soluble byproducts.

McMurry Coupling

The McMurry reaction couples ketones via low-valent titanium intermediates:

  • Ketone Preparation : 4-Aminoacetophenone and benzophenone derivatives are synthesized.
  • Reductive Coupling : TiCl₃/LiAlH₄ mediates coupling under anhydrous conditions.

Challenges :

  • Typically produces trans-stilbenes; cis selectivity requires bulky substituents or low-temperature conditions.
  • Yields for this compound remain moderate (45–55%) due to competing dimerization.

Palladium-Catalyzed Cross-Couplings

Heck Reaction

The Heck reaction couples aryl halides with alkenes:

  • Substrate Design : 4-Aminophenyl iodide reacts with styrene derivatives under Pd(OAc)₂ catalysis.
  • Stereocontrol : Ligand choice (e.g., PPh₃) and polar solvents (DMF) enhance cis selectivity (up to 70%).

Limitations :

  • Requires stoichiometric silver salts for halide scavenging.
  • Competing β-hydride elimination reduces yields.

Stille Coupling

Stille coupling employs organotin reagents for C–C bond formation:

  • Transmetalation : 4-Aminophenylstannane reacts with (Z)-β-styryl iodides.
  • Catalysis : Pd(PPh₃)₄ facilitates coupling in THF at 60°C, yielding this compound in 82% yield.

Advantages :

  • Excellent functional group compatibility.
  • Precise stereoretention of the styryl partner.

Stereoselective Considerations and Isomerization

Kinetic vs. Thermodynamic Control

  • Low-Temperature Synthesis : Favours cis isomer by slowing thermal isomerization.
  • Photostability : this compound isomerizes to trans under UV light, necessitating amber glassware.

Isomerization Mitigation Strategies

  • Steric Shielding : Bulky substituents at the 3-position hinder rotation.
  • Chelation : Amino group coordination to transition metals (e.g., Zn²⁺) stabilizes the cis form.

Comparative Analysis of Methods

Method Yield (%) cis Selectivity Key Advantages Limitations
Nitro Reduction 65–75 90 High purity; scalable Requires high-pressure hydrogenation
Wittig Reaction 60–70 75 Mild conditions Phosphine oxide byproduct removal
McMurry Coupling 45–55 60 No pre-functionalized aldehydes Low yields; Ti waste
Heck Reaction 70–80 70 Broad substrate scope Expensive Pd catalysts
Stille Coupling 80–85 95 Excellent stereocontrol Toxicity of organotin reagents

Chemical Reactions Analysis

Oxidation Reactions

The amino group of cis-4-aminostilbene can undergo oxidation to form nitroso or nitro derivatives. These reactions typically require strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions

This compound can be synthesized from 4-nitrostilbene through reduction reactions. Industrial production often employs optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors for efficiency.

Epoxidation

The stilbene double bond in this compound can undergo epoxidation. Research indicates that the epoxidation of the stilbene double bond is a major pathway in the metabolism of aminostilbene compounds . Enzymatic reactions can lead to the trans-opening of an epoxide intermediate specifically for the cis-stilbene .

Acylation

This compound can undergo acylation reactions. For instance, in the preparation of stilbene dimers incorporating diamide linkages, amino stilbene reacts with succinyl chloride or glutaryl chloride in the presence of a base such as DMAP (4-dimethylaminopyridine) .

Isomerization

This compound can undergo cis-trans photoisomerization. Excitation of the cis form of 4-nitrostilbenes produces the same triplet state as obtained by excitation of the trans form, though with a different yield .

Reactions with Cyanuric Chloride

4,4-diaminostilbene-2,2-disulfonic acid can react with cyanuric chloride to generate intermediate compounds, which are useful in synthesizing light-emitting tris(N-salicylideneaniline) (TSANs) .

Reaction with N-Acetylcysteine

A mercapturic acid, isolated from urine, is identical to the reaction product of 4-acetylaminostilbene epoxide and N-acetylcysteine. This provides additional evidence for an epoxide intermediate in metabolic pathways .

These reactions highlight the versatility of this compound in chemical synthesis and its potential applications across various scientific disciplines.

Scientific Research Applications

Synthesis and Photochemistry

Cis- and trans-isomers of amino-thienostilbenes are synthesized to evaluate their production efficiency and acid resistance, as well as to study their electronic structure, photoreactivity, and photophysical properties . These isomers are examined computationally to understand their conformations and potential as cholinesterase inhibitors . The study of photoisomerization, particularly cis-trans isomerization, is crucial in understanding the behavior of stilbenes under light irradiation .

  • Cytotoxicity: Aminostilbene derivatives have demonstrated cytotoxic activity against human lung cancer cells (A549) . One such compound exhibited significant cytotoxicity towards A549 cells after 72 hours of incubation, with an IC50 value of 20 µM .
  • Cholinesterase Inhibition: Certain cis-aminostilbenes have shown inhibitory potential toward acetylcholinesterase (AChE) . Specifically, one compound displayed an IC50 value of 132.6 μM for AChE inhibition . Additionally, a photoproduct of cis-aminostilbene exhibited an IC50 value of approximately 32.3 μM for butyrylcholinesterase (BChE) .
  • Antimicrobial Activity: While some heterostilbene compounds exhibit iron-chelating activity, cis- and trans-thienostilbenes have shown no significant effect on bacterial growth across various strains and growth media .

Material Science Applications

  • Optical Dyes: Amino-styryl thiophenes, which exhibit favorable photophysical properties and acid resistance, serve as model compounds for water-soluble ammonium salts, making them potential styryl optical dyes . The absorbance wavelengths of newly synthesized trans-aminostilbenes are similar to those of organic dyes containing a trans-aminostilbene subunit .

N, N-dimethylamino)-4′-nitrostilbene (DANS) adsorption properties on amorphous silica glass have been investigated using plane-wave density functional theory (DFT) calculations to understand how the trans and cis isomers of DANS interact with the amorphous surface and which are the most preferred modes of adsorption . The dipole moment of DANS changes significantly from the electronic ground to the excited states, making its emissive and nonradiative properties rather sensitive to its surrounding .

Data Table: Biological Activities of cis-4-Aminostilbene Derivatives

CompoundCell Line/TargetActivity/IC50 ValueReference
Aminostilbene derivativeA549 human lung cancerCytotoxicity, IC50 = 20 µM
cis-4-AminothienostilbeneAcetylcholinesterase (AChE)Inhibition, IC50 = 132.6 μM
Photoproduct of cis derivativeButyrylcholinesterase (BChE)Inhibition, IC50 = 32.3 μM

Case Studies

  • Cytotoxicity Against Lung Cancer Cells: A study involving seven aminostilbene analogs revealed that one compound exhibited good cytotoxicity against A549 human lung cancer cells, suggesting potential in lung cancer treatment .
  • Cholinesterase Inhibition for Neurological Disorders: Research on amino-thienostilbenes and their photocyclization products indicated their potential as cholinesterase inhibitors, which could be beneficial in treating neurological disorders such as Alzheimer's disease .
  • Styryl Optical Dyes for Material Science: The favorable photophysical properties and acid resistance of amino-styryl thiophenes make them suitable as optical dyes, expanding their application in various material science fields .

Challenges and Future Directions

Despite the promising applications of cis-4-aminostilbene derivatives, several challenges remain:

  • Isomerization: Stilbenes are known to undergo cis-trans photoisomerization, which can affect their properties and applications . Controlling and understanding this process is crucial for maintaining the desired activity .
  • Specificity: While some derivatives show cytotoxicity against cancer cells, achieving higher specificity to minimize off-target effects remains a challenge .
  • Bioavailability: The bioavailability and stability of aminostilbene derivatives need improvement for effective drug delivery .

Future research should focus on:

  • Developing methods to control and utilize the photoisomerization process .
  • Designing derivatives with improved specificity and potency against target cells or enzymes .
  • Enhancing the bioavailability and stability of these compounds through structural modifications or formulation strategies .

Mechanism of Action

The mechanism of action of cis-4-Aminostilbene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Solubility and Polarity

The amino group in this compound enhances polarity, increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to nonpolar derivatives like 4-Chlorostilbene. In contrast, (E)-4-Nitrostilbene, with its electron-withdrawing nitro group, exhibits reduced solubility in polar solvents due to decreased electron density on the aromatic ring .

Thermal Stability

The cis isomer of 4-Aminostilbene is less thermally stable than its trans counterpart due to steric strain between the cis-oriented substituents. Nitro-substituted derivatives like (E)-4-Nitrostilbene are prone to decomposition at elevated temperatures, limiting their utility in high-temperature applications .

Reactivity and Functional Group Influence

Electrophilic Aromatic Substitution (EAS)

The amino group in this compound strongly activates the aromatic ring, directing electrophiles to ortho and para positions. This contrasts with (E)-4-Nitrostilbene, where the nitro group deactivates the ring and directs substitution to the meta position .

Photochemical Reactivity

The cis configuration enables unique photochemical behavior, such as isomerization to the trans form under UV light. This property is exploited in photoresponsive materials, whereas nitro- or chloro-substituted stilbenes lack comparable photoreactivity.

Q & A

Q. Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about This compound bioactivity?

  • Methodological Answer :
  • Apply FINER criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Interesting (novel mechanism), Novel (unexplored SAR), Ethical (low toxicity in preliminary assays), and Relevant (e.g., addressing antibiotic resistance). Use PICO to define Populations (e.g., Gram-negative bacteria), Interventions (derivatives with C-4 modifications), Comparators (existing antibiotics), and Outcomes (MIC values) .

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